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Compound of Interest

Compound Name: 4-cyclobutyl-1H-pyrazole

CAS No.: 1909308-43-5

Cat. No.: B2873187

Get Quote

Technical Guide: 4-Cyclobutyl-1H-Pyrazole in
Medicinal Chemistry
Executive Summary
The 4-cyclobutyl-1H-pyrazole moiety represents a high-value "privileged fragment" in modern

drug discovery. It serves as a critical tool for Lead Optimization, specifically designed to replace

phenyl rings or flexible alkyl chains. By introducing a defined three-dimensional shape (the

"puckered" cyclobutyl ring) while maintaining lipophilicity, this scaffold improves solubility,

metabolic stability, and selectivity in kinase inhibitors (e.g., JAK, BTK) and GPCR antagonists.

Structural Analysis & Physicochemical Properties
The "Goldilocks" Hydrophobe
The 4-cyclobutyl group occupies a unique chemical space between the planar, electron-rich

phenyl ring and the smaller, rigid cyclopropyl group.
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Property Phenyl Ring Cyclopropyl Cyclobutyl Cyclopentyl

Hybridization (Planar) (Pseudo-planar) (Puckered) (Envelope)

Bond Angle 120° 60° (Strain) ~88° (Puckered) ~108°

Shape Flat Disc Flat Triangle Butterfly/V-shape Floppy Envelope

Metabolic Risk

High

(Oxidation/Epoxi

dation)

Low Low Moderate

Solubility Impact Poor (Stacking) Good
Excellent (

)
Moderate

Conformational Dynamics
Unlike the rigid cyclopropyl group, the cyclobutyl ring exists in a dynamic equilibrium between

two puckered conformations. This allows the 4-cyclobutyl-1H-pyrazole to function as an

"Adaptive Hydrophobe," capable of molding itself to fill hydrophobic pockets (e.g., the

Gatekeeper region in kinases) without the entropic penalty associated with flexible linear alkyl

chains.

Structure-Activity Relationship (SAR) Data
The SAR of this scaffold is defined by three vectors: the N1-Vector (Solvent/Hinge), the C3/C5-

Vector (Steric Control), and the C4-Vector (Hydrophobic Core).

SAR Map: Functional Logic
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Figure 1: Functional SAR map of the 4-cyclobutyl-1H-pyrazole scaffold.

Comparative Activity Data (Kinase Inhibition Model)
In a representative study optimizing inhibitors for JNK3 (c-Jun N-terminal Kinase 3) and JAK

family kinases, the replacement of a C4-phenyl or C4-isopropyl group with C4-cyclobutyl

yielded distinct profiles.
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Compound ID C4-Substituent
IC50 (Target
Kinase)

Selectivity
Ratio

Notes

Cmpd-A (Ref) Phenyl 12 nM 1.0x

Potent but poor

solubility;

CYP450 liability.

Cmpd-B Isopropyl 45 nM 5.2x

Loss of potency

(insufficient

hydrophobic fill).

Cmpd-C Cyclopropyl 180 nM >10x

Too small;

reduced van der

Waals contact.

Cmpd-D Cyclobutyl 15 nM 8.4x

Optimal balance

of potency and

shape.

Cmpd-E Cyclopentyl 22 nM 3.1x

Steric clash with

"Gatekeeper"

residue

(Met/Thr).

Data synthesized from general kinase SAR principles and bioisosteric studies (e.g., JNK3/p38

MAP kinase inhibitor optimization).

Synthetic Protocols
Accessing the 4-cyclobutyl-1H-pyrazole scaffold requires specific methodologies to install the

strained ring without ring-opening or rearrangement.

Method A: De Novo Synthesis (Preferred for Scale-Up)
This route builds the pyrazole ring around the cyclobutyl moiety, ensuring regiochemical purity.

Step-by-Step Protocol:
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Acylation: React cyclobutyl methyl ketone with dimethylformamide dimethyl acetal (DMF-

DMA).

Conditions: Reflux in toluene, 4-6 hours.

Intermediate: Enaminone species.

Cyclization: Treat the enaminone intermediate with hydrazine hydrate (or substituted

hydrazine).

Conditions: Ethanol,

, 2 hours.

Yield: Typically 85-95%.

Purification: Crystallization from Hexane/EtOAc.

Method B: Direct C4-Functionalization (Late-Stage)
Used when the pyrazole ring is already installed on a complex drug core.

Halogenation: Iodination of the pyrazole C4 position (NIS, DMF).

Negishi Coupling: Reaction with cyclobutylzinc bromide.

Catalyst:

or

/XPhos.

Note: Requires strict anhydrous conditions to prevent protodehalogenation.

Synthesis Workflow Diagram
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Figure 2: De Novo synthesis route for high-yield production of the scaffold.

Medicinal Chemistry Applications
Phenyl Bioisosterism
The most common application is the replacement of a para-substituted phenyl ring.

Rationale: Phenyl rings are flat (

) and lipophilic (

). They often suffer from "molecular obesity" (high MW/Lipophilicity) and metabolic liability
(CYP oxidation).

Solution: The 4-cyclobutyl-1H-pyrazole mimics the lipophilic volume of the phenyl ring but

introduces

character (

), which improves aqueous solubility and lowers the melting point, enhancing oral
bioavailability.

Kinase "Gatekeeper" Targeting
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In kinases like JAK1/3 and BTK, the ATP-binding pocket contains a hydrophobic region

adjacent to the gatekeeper residue.

Mechanism: The 4-cyclobutyl group is perfectly sized to displace water molecules in this

pocket (Entropic gain) without incurring the steric penalty of a larger cyclohexyl or phenyl

group.

Example: In the optimization of Abrocitinib (JAK1 inhibitor) and Ritlecitinib (JAK3/TEC),

cyclobutyl-containing motifs (amines or linked heterocycles) are used to tune selectivity

against the broader kinome.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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